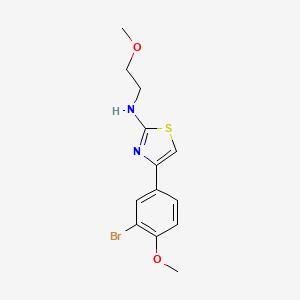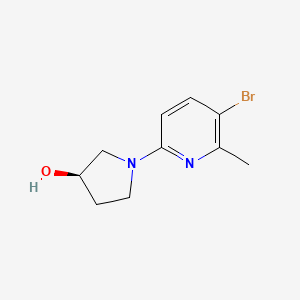
3-Chloro-4-phenacyloxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-phenacyloxybenzonitrile (CPBN) is a chemical compound that has been widely used in scientific research due to its unique properties. CPBN is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. It is a useful reagent in the synthesis of various organic compounds and has been extensively studied for its biochemical and physiological effects.
作用机制
3-Chloro-4-phenacyloxybenzonitrile has been shown to bind to GPCRs and act as a competitive antagonist. It binds to the orthosteric site of the receptor and prevents the binding of other ligands. 3-Chloro-4-phenacyloxybenzonitrile has also been shown to inhibit the activity of cytochrome P450 enzymes by binding to the heme group of the enzyme and preventing substrate binding.
Biochemical and Physiological Effects:
3-Chloro-4-phenacyloxybenzonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. 3-Chloro-4-phenacyloxybenzonitrile has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines such as TNF-α and IL-6. Additionally, 3-Chloro-4-phenacyloxybenzonitrile has been shown to have analgesic effects by modulating the activity of opioid receptors.
实验室实验的优点和局限性
3-Chloro-4-phenacyloxybenzonitrile has several advantages as a reagent in lab experiments. It is a relatively simple compound to synthesize and is readily available. 3-Chloro-4-phenacyloxybenzonitrile is also stable under a wide range of conditions, making it a useful reagent for various applications. However, 3-Chloro-4-phenacyloxybenzonitrile has some limitations as well. It is not water-soluble, which limits its use in aqueous environments. Additionally, 3-Chloro-4-phenacyloxybenzonitrile has been shown to have some toxicity in certain cell types, which may limit its use in some experiments.
未来方向
There are several future directions for research on 3-Chloro-4-phenacyloxybenzonitrile. One potential area of research is the development of new synthetic methods for 3-Chloro-4-phenacyloxybenzonitrile and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of 3-Chloro-4-phenacyloxybenzonitrile and its effects on various biological systems. 3-Chloro-4-phenacyloxybenzonitrile may also have potential therapeutic applications, and further research is needed to explore these possibilities. Finally, 3-Chloro-4-phenacyloxybenzonitrile may have applications in the development of new fluorescent probes and other imaging agents for use in biological research.
合成方法
3-Chloro-4-phenacyloxybenzonitrile can be synthesized through the reaction of 3-chlorobenzonitrile with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetonitrile and is carried out under reflux conditions. The resulting product is then purified through recrystallization to obtain pure 3-Chloro-4-phenacyloxybenzonitrile.
科学研究应用
3-Chloro-4-phenacyloxybenzonitrile has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe to study the binding of ligands to G protein-coupled receptors (GPCRs). 3-Chloro-4-phenacyloxybenzonitrile has also been used as a substrate for enzymes such as cytochrome P450 and has been shown to inhibit the activity of these enzymes. Additionally, 3-Chloro-4-phenacyloxybenzonitrile has been used as a reagent in the synthesis of various organic compounds.
属性
IUPAC Name |
3-chloro-4-phenacyloxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-13-8-11(9-17)6-7-15(13)19-10-14(18)12-4-2-1-3-5-12/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJHZFDUBLXOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=C(C=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-phenacyloxybenzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7637244.png)

![4-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637260.png)


![2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid](/img/structure/B7637267.png)
![4-[[3-(5-Fluoranyl-2-oxidanyl-phenyl)phenyl]sulfonylamino]-2-oxidanyl-benzoic acid](/img/structure/B7637268.png)
![3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B7637273.png)
![1-cyclopentyl-3-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B7637297.png)
![4-[(5-chloropyridin-2-yl)methyl]-N-(2,2,2-trifluoroethyl)piperazine-1-carboxamide](/img/structure/B7637302.png)



